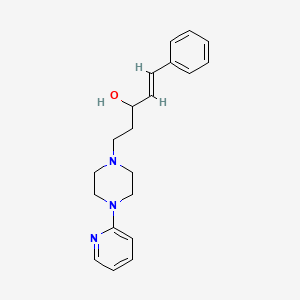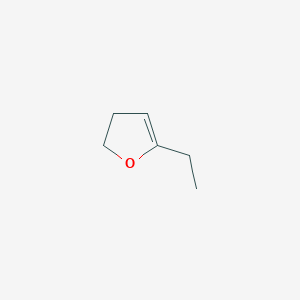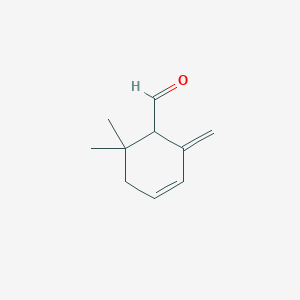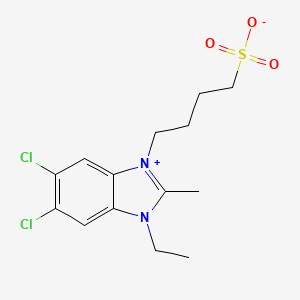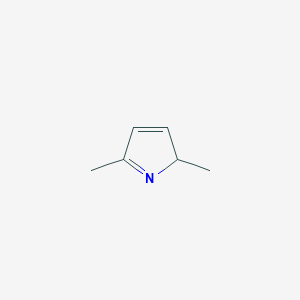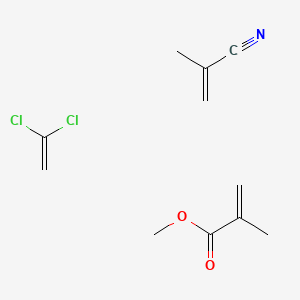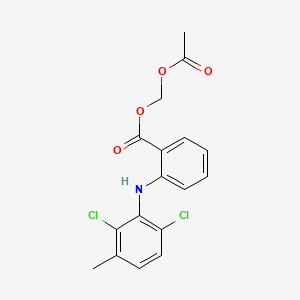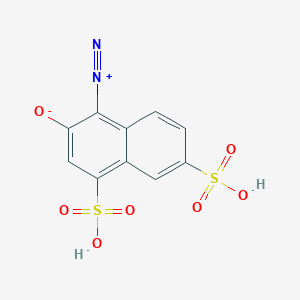![molecular formula C15H28O B14681077 1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol CAS No. 39510-27-5](/img/structure/B14681077.png)
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol is a complex organic compound with the molecular formula C15H26O. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule under acidic or basic conditions to form the spirocyclic structure. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously monitored. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene: A structurally similar compound with a double bond in place of the hydroxyl group.
Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-: Another related compound with a similar spirocyclic structure.
Uniqueness
1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol is unique due to its specific hydroxyl functional group, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with biological targets and enables specific chemical reactions that are not possible with its analogs.
Propiedades
Número CAS |
39510-27-5 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
1,8-dimethyl-4-propan-2-ylspiro[4.5]decan-9-ol |
InChI |
InChI=1S/C15H28O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h10-14,16H,5-9H2,1-4H3 |
Clave InChI |
QBNIXZPUCYVVTA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CC1O)C(CCC2C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


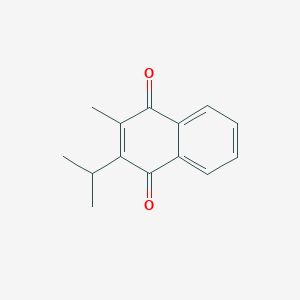
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
